molecular formula C10H10O B2399826 2,3-dihydro-1H-indene-1-carbaldehyde CAS No. 37414-43-0

2,3-dihydro-1H-indene-1-carbaldehyde

Cat. No.: B2399826
CAS No.: 37414-43-0
M. Wt: 146.189
InChI Key: CMKDJMDGRSJZIS-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of indene, featuring a fused bicyclic structure with an aldehyde functional group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-dihydro-1H-indene-1-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of 1-indanone using sodium borohydride, followed by oxidation with pyridinium chlorochromate (PCC) to yield the desired aldehyde. Another method includes the use of Grignard reagents, where 1-indanone is reacted with a Grignard reagent to form an alcohol intermediate, which is then oxidized to the aldehyde.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and oxidation reactions under controlled conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2,3-dihydro-1H-indene-1-carboxylic acid.

    Reduction: 2,3-dihydro-1H-indene-1-methanol.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-dihydro-1H-indene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-indanone: A ketone derivative of indene, used as a precursor in the synthesis of 2,3-dihydro-1H-indene-1-carbaldehyde.

    2,3-dihydro-1H-indene-2-carbaldehyde: A structural isomer with the aldehyde group at the 2-position.

    Indene: The parent hydrocarbon, used as a starting material in the synthesis of various indene derivatives.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a valuable compound in synthetic organic chemistry.

Biological Activity

2,3-Dihydro-1H-indene-1-carbaldehyde is an organic compound with the molecular formula C10H10O. It features a bicyclic structure with an aldehyde functional group, making it significant in various chemical and biological applications. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . One study demonstrated that derivatives of this compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways. This mechanism was observed in various cancer cell lines, including prostate and ovarian cancer cells, where the compound was shown to inhibit cell proliferation and induce DNA fragmentation .

Table 1: Summary of Anticancer Effects

Cell LineMechanism of ActionConcentration UsedObserved Effect
LNCaP (Prostate)Apoptosis via mitochondrial disruption95 μMInduction of apoptosis
PA-1 (Ovarian)Caspase activation60 μMApoptosis induction
HeLa (Cervical)Cytochrome c releaseVariesApoptosis and G1 arrest

Antioxidant Activity

The antioxidant capabilities of compounds related to this compound have been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage associated with various diseases, including cancer .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that similar compounds may interact with multiple molecular targets, including:

  • Enzyme inhibition : Compounds can inhibit specific enzymes involved in cancer progression or inflammation.
  • Gene expression modulation : Changes in gene expression patterns can lead to altered cellular responses.
  • Binding interactions with biomolecules : These interactions may disrupt normal cellular functions.

Study on Indole Derivatives

A comprehensive review highlighted the biological activities of indole derivatives, which are structurally similar to this compound. The review emphasized their roles as antioxidants, anti-inflammatory agents, and anticancer drugs. The findings support further exploration into the biological efficacy of this compound as a potential therapeutic agent .

In Silico Studies

Recent in silico studies have modeled the interaction of this compound with various biological targets. These studies suggest that the compound could serve as a lead for developing more potent anticancer agents through rational drug design approaches .

Properties

IUPAC Name

2,3-dihydro-1H-indene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKDJMDGRSJZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37414-43-0
Record name 2,3-dihydro-1H-indene-1-carbaldehyde
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